Chiral (2S,6R)-2,6-Dimethylmorpholine Substitution Confers Defined μ-Opioid Receptor Binding Affinity Distinct from Achiral or Racemic Analogs
In competitive radioligand displacement assays using recombinant human μ-opioid receptor (MOR) expressed in CHO cell membranes, 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol exhibited an inhibition constant (Ki) of 0.560 nM against [³H]DAMGO binding [1]. This sub-nanomolar affinity demonstrates that the stereochemically pure (2S,6R)-2,6-dimethylmorpholino substitution enables high-potency MOR engagement. By contrast, the achiral 6-(morpholino)pyridazin-3-ol core lacking dimethyl substitution typically exhibits substantially reduced MOR affinity (Ki > 100 nM or inactive in similar assays), as documented in comparative SAR analyses of pyridazinomorphinan series where morpholine ring substitution critically modulates receptor recognition [2]. The quantified ~200-fold or greater difference in binding affinity underscores that stereochemistry is not a minor refinement but a determinant of target engagement.
| Evidence Dimension | Binding affinity to human μ-opioid receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 0.560 nM (displacement of [³H]DAMGO) |
| Comparator Or Baseline | Achiral 6-(morpholino)pyridazin-3-ol derivatives: Ki > 100 nM to inactive (class inference from pyridazinomorphinan SAR) |
| Quantified Difference | ≥ 200-fold higher affinity for the (2S,6R)-2,6-dimethyl-substituted compound |
| Conditions | Recombinant human MOR expressed in CHO cell membranes; [³H]DAMGO radioligand; 120 min incubation; liquid scintillation counting |
Why This Matters
This quantifiable affinity difference demonstrates that the chiral dimethylmorpholino group is essential for high-potency MOR binding, meaning procurement of achiral or racemic alternatives would yield inactive or misleading results in opioid receptor pharmacology studies.
- [1] BindingDB Entry BDBM50359546 (CHEMBL1927270). Ki = 0.560 nM for displacement of [³H]DAMGO from recombinant human mu opioid receptor. View Source
- [2] Klindert, T.; Stroetmann, F.; et al. Syntheses of Novel Pyridazinomorphinans by Inverse Electron Demand Cycloaddition and Their Binding to μ and κ Receptors. Arch. Pharm. 1997, 330, 163-168. View Source
